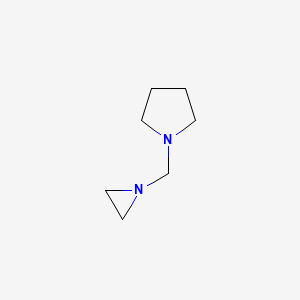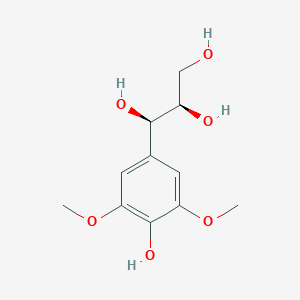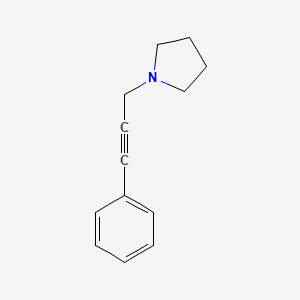
Pyrrolidine, 1-(3-phenyl-2-propynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenylprop-2-yn-1-yl)pyrrolidine is a chemical compound with the molecular formula C13H15N. It is a member of the pyrrolidine family, which consists of five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenyl group attached to a propynyl chain, which is further connected to a pyrrolidine ring. The unique structure of 1-(3-phenylprop-2-yn-1-yl)pyrrolidine makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Phenylprop-2-yn-1-yl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with phenylacetylene in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Another method involves the use of formaldehyde and phenylacetylene in the presence of a catalyst such as copper(I) iodide (CuI) or palladium(II) acetate (Pd(OAc)2). This reaction proceeds through a multi-step process, including the formation of an iminium ion intermediate, followed by nucleophilic addition of the phenylacetylene .
Industrial Production Methods
Industrial production of 1-(3-phenylprop-2-yn-1-yl)pyrrolidine may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. Catalysts and solvents are chosen to minimize costs and environmental impact while maximizing product purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-phenylprop-2-yn-1-yl)pyrrolidine undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents in acidic or basic media.
Reduction: Pd/C, hydrogen gas (H2), and other reducing agents under mild to moderate pressure.
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: N-alkylated or N-acylated pyrrolidines.
Scientific Research Applications
1-(3-phenylprop-2-yn-1-yl)pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-phenylprop-2-yn-1-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or ion channels. Its effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
1-(3-phenylprop-2-yn-1-yl)pyrrolidine can be compared with other similar compounds, such as:
1-(3-phenylprop-2-yn-1-yl)piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
1-(3-phenylprop-2-yn-1-yl)morpholine: Contains a morpholine ring, which introduces oxygen into the heterocycle.
1-(3-phenylprop-2-yn-1-yl)azetidine: Features a four-membered azetidine ring, which affects its reactivity and biological activity.
The uniqueness of 1-(3-phenylprop-2-yn-1-yl)pyrrolidine lies in its specific structural features and the resulting chemical and biological properties .
Properties
CAS No. |
1015-02-7 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-(3-phenylprop-2-ynyl)pyrrolidine |
InChI |
InChI=1S/C13H15N/c1-2-7-13(8-3-1)9-6-12-14-10-4-5-11-14/h1-3,7-8H,4-5,10-12H2 |
InChI Key |
RMUXFGSBUMKISW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),2(4),5,7,9,12,14-heptaene](/img/structure/B14755851.png)
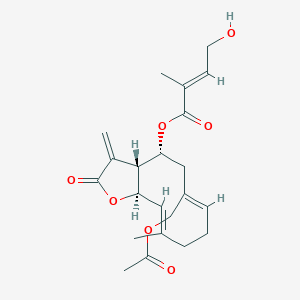
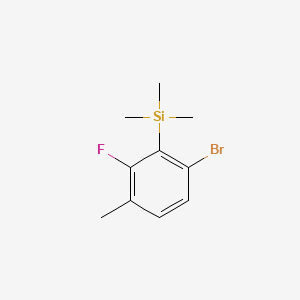
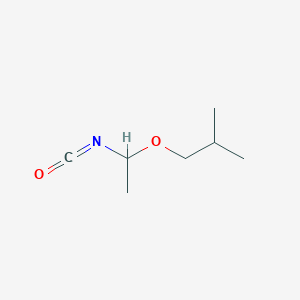
![((2R,3R)-4-(tert-Butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14755875.png)
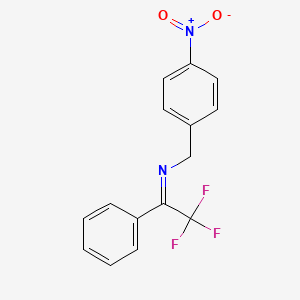
![1h-Naphtho[1,8-de][1,2,3]triazin-1-amine](/img/structure/B14755882.png)
![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755893.png)
![Dibenzo[b,e]stibinine](/img/structure/B14755896.png)
![[Ala113]-MBP (104-118) acetate](/img/structure/B14755915.png)


